molecular formula C10H11NO5S B15227975 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone

2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone

Cat. No.: B15227975
M. Wt: 257.27 g/mol
InChI Key: PASKPYUPLSYDCU-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone is a nitroaryl ketosulfone derivative characterized by a 3-nitrophenyl group at the ethanone position and an ethylsulfonyl moiety at the adjacent carbon. Its molecular formula is C₁₀H₁₁NO₅S (molecular weight: 257.26 g/mol). The ethylsulfonyl group imparts strong electron-withdrawing properties, influencing reactivity and stability.

Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

2-ethylsulfonyl-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO5S/c1-2-17(15,16)7-10(12)8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3

InChI Key

PASKPYUPLSYDCU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone typically involves the reaction of 3-nitrobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of Nitro Group: 2-(Ethylsulfonyl)-1-(3-aminophenyl)ethanone.

    Reduction of Carbonyl Group: 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol.

    Substitution of Ethylsulfonyl Group: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The molecular targets and pathways involved can vary but often include enzymes and proteins critical for cellular function.

Comparison with Similar Compounds

Substituent Variations in Nitroaryl Ethanones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data
1-(3-Nitrophenyl)ethanone Base compound (no sulfonyl) C₈H₇NO₃ 165.15 Boiling point: 440.20 K ; IR carbonyl: ~1735 cm⁻¹ (similar to JWH-250 )
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone Ethylsulfonyl + 3-nitrophenyl C₁₀H₁₁NO₅S 257.26 Hypothesized lower solubility in polar solvents due to sulfonyl group
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenyl)ethanone Dihydroxyphenyl + 3-nitrophenyl C₁₄H₁₁NO₅ 273.25 Synthesized via Hoesch reaction; melting point discrepancies noted (210°C vs. 295–297°C)

Key Observations :

  • Hydroxyl substituents (e.g., dihydroxyphenyl) enhance polarity but may reduce stability due to oxidative susceptibility .

Sulfonyl Group Variations

Compound Name Sulfonyl Substituent Yield (%) Key Spectral Data
2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethanone Ethylsulfonyl + thiophene 79 Not reported
2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanone Tetrazole-thio IR: 1735 (>C=O), 1605 (>C=N); ¹H NMR: δ 8.67 (-NH)
1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone Morpholino-thioxo 73 Yellow solid; synthesized via bromo precursor recrystallization

Key Observations :

  • Sulfonyl groups improve electrophilicity at the ketone carbon, facilitating nucleophilic attacks.
  • Thio derivatives (e.g., tetrazole-thio) exhibit distinct IR peaks (C-S-C at 1030 cm⁻¹) and lower thermal stability compared to sulfonyl analogues .

Heterocyclic and Aromatic Modifications

Compound Name Aromatic/Heterocyclic Group Biological Relevance
2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone Methoxyphenyl + thiophene Not reported
(E)-1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one Chloro-dihydroxyphenyl + nitro Anticancer activity (IC₅₀ values under investigation)

Key Observations :

  • Anticancer derivatives with nitroaryl groups show promise but require further toxicity profiling .

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